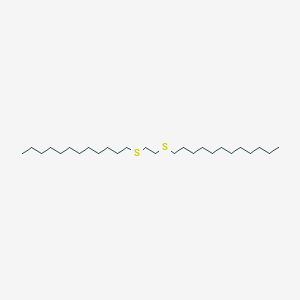

13,16-Dithiaoctacosane

Description

Properties

CAS No. |

10050-04-1 |

|---|---|

Molecular Formula |

C26H54S2 |

Molecular Weight |

430.8 g/mol |

IUPAC Name |

1-(2-dodecylsulfanylethylsulfanyl)dodecane |

InChI |

InChI=1S/C26H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

WXXCXXVZIQCGNZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSCCSCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCSCCSCCCCCCCCCCCC |

Other CAS No. |

10050-04-1 |

Synonyms |

13,16-Dithiaoctacosane |

Origin of Product |

United States |

Synthetic Methodologies for 13,16 Dithiaoctacosane and Its Derivatives

General Strategies for Long-Chain Aliphatic Dithioether Synthesis

The creation of long-chain dithioethers is not limited to a single method. Chemists have developed several reliable strategies to form the characteristic carbon-sulfur bonds.

One prevalent method involves the nucleophilic substitution reaction between an alkali metal salt of a thiol (a thiolate) and a dihaloalkane. In the context of 13,16-Dithiaoctacosane, this would typically involve reacting sodium dodecanethiolate with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The strong nucleophilicity of the thiolate anion readily displaces the halide ions to form the two thioether linkages.

Another approach is the additive coupling of ethylenically unsaturated compounds google.com. This process can be used to construct the long-chain backbone and introduce sulfur functionalities. A related strategy involves the reaction of a cyclic disulfide with organolithium reagents at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) evitachem.com. This opens the disulfide ring to produce a lithium thiolate intermediate, which can then be reacted with an appropriate electrophile to yield the final linear dithioether evitachem.com.

Furthermore, oxidative cyclization of dithiols using reagents such as iodine and triethylamine (B128534) in a solvent like trichloromethane can be employed, although this is more commonly used for creating cyclic disulfides which can then be converted to linear dithioethers evitachem.com.

Synthetic Pathways to 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane (H₂L) from Dodecanethiol and (E,E)-Dichloroglyoxime

A key derivative of the dithiaoctacosane skeleton is the vic-dioxime, 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane, often abbreviated as H₂L. This compound has been synthesized and used in the preparation of various metal complexes researchgate.netrsc.orgrsc.org.

The established synthetic route to H₂L involves a two-step, one-pot reaction. researchgate.netrsc.orgrsc.orgresearchgate.net

Step 1: Formation of the Thiolate The synthesis begins with 1-dodecanethiol (B93513) (also known as lauryl mercaptan), a long-chain thiol. researchgate.netrsc.orgrsc.orgresearchgate.net This thiol is deprotonated using a base, typically sodium metal or sodium ethoxide in an ethanol (B145695) solution, to form the highly nucleophilic sodium dodecanethiolate.

Step 2: Nucleophilic Substitution The sodium dodecanethiolate is then reacted in situ with (E,E)-dichloroglyoxime. researchgate.netrsc.orgrsc.orgresearchgate.net The thiolate anions act as nucleophiles, attacking the carbon atoms of the dichloroglyoxime (B20624) and displacing the chloride ions in a double substitution reaction. This forms the final product, 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane (H₂L). The long dodecyl chains attached to the sulfur atoms confer solubility in common organic solvents to the resulting ligand and its metal complexes rsc.org.

| Reactant | Role |

| 1-Dodecanethiol | Sulfur source and provider of the long aliphatic chains. |

| Sodium (or Sodium Ethoxide) | Base for deprotonating the thiol to form the nucleophile. |

| (E,E)-Dichloroglyoxime | Electrophilic core structure that links the two dodecylthio groups. |

| Ethanol | Common solvent for the reaction. |

This synthetic pathway is significant because it combines the long alkyl chains of the thiol with the chelating vic-dioxime unit, creating a multidentate ligand capable of forming stable complexes with various transition metals like nickel(II), cobalt(II), palladium(II), and copper(II). researchgate.netrsc.org

Derivatization Reactions and Functionalization Strategies of Dithioether Skeletons

The dithioether moiety is not merely a structural linker; it is a reactive functional group that allows for further derivatization and modification of the molecule's properties.

Oxidation: The sulfur atoms in the dithioether skeleton are susceptible to oxidation. They can be selectively oxidized to form sulfoxides or further to sulfones using appropriate oxidizing agents evitachem.com. This transformation significantly alters the polarity, coordination properties, and steric profile of the molecule.

Coordination and Complex Formation: The lone pairs of electrons on the sulfur atoms allow them to act as soft Lewis bases, making dithioethers excellent ligands for soft transition metal ions like palladium(II), platinum(II), and copper(I) evitachem.comacs.orguni-potsdam.de. The formation of these metal complexes is a primary application of dithioether functionalization, leading to materials with interesting catalytic or optical properties nbu.ac.in. For instance, copper(I) coordination polymers based on dithioether ligands have been shown to be efficient emissive materials nih.gov.

Alkylation (Sulfonium Ion Formation): The thioether sulfur can be alkylated to form a cationic sulfonium (B1226848) salt. This functionalization strategy has been used to increase the water solubility of metal complexes and to modulate their photophysical properties and cell permeability nih.gov. The introduction of a positive charge can prevent the aggregation of complexes in aqueous media and can switch on fluorescence by perturbing photoinduced electron transfer (PET) processes nih.gov.

Incorporation into Larger Frameworks: Dithioether groups can be synthesized as part of larger, more complex molecules. For example, they have been incorporated into triphenylamine (B166846) ligands to create materials that exhibit solvatochromic behavior nih.govglobalauthorid.com. These strategies involve building the dithioether functionality onto a pre-existing molecular scaffold to impart specific properties. The goal of such derivatization is often to improve analytical detection, for example by modifying a compound to make it more volatile for gas chromatography analysis researchgate.net.

Coordination Chemistry of 13,16 Dithiaoctacosane Derivatives As Ligands

Principles of Thioether Ligand Design and Coordination

The design of thioether ligands and their subsequent coordination to metal centers are governed by fundamental principles of inorganic chemistry. Thioethers (R₂S) are generally considered soft ligands, according to the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This principle predicts that they will form the most stable complexes with soft metal ions, such as Cu(I), Ag(I), and Hg(II). nih.gov

Thioether donors are typically viewed as weak and often labile, meaning they can readily detach from the metal center. nih.gov However, their coordination properties can be significantly enhanced through ligand design. A key strategy is the incorporation of multiple thioether groups into a single molecule to take advantage of the chelate effect. nih.gov When a polydentate ligand binds to a metal ion, forming one or more rings, the resulting complex is significantly more stable than the analogous complex formed with individual (monodentate) ligands. nih.gov

The geometry of the sulfur atom in a coordinated thioether is pyramidal, and the typical C-S-C bond angles of around 99° are generally maintained upon complexation. wikipedia.org For unsymmetrical thioethers, the sulfur atom becomes a stereocenter upon coordination, leading to the potential for chiral complexes. wikipedia.org Furthermore, macrocyclic thioether ligands are known to be more potent coordinating agents than their open-chain (acyclic) counterparts, a phenomenon attributed to the "macrocyclic effect," which provides additional stability. soton.ac.uk

Complexation with Transition Metal Ions: A Comprehensive Analysis

The interaction of 13,16-Dithiaoctacosane derivatives with transition metal ions leads to a diverse array of structural motifs. The final architecture of these metal complexes is highly dependent on factors such as the specific derivative used, the identity of the metal ion, and the stoichiometry of the reaction.

Formation of Mononuclear, Dinuclear, Trinuclear, and Polymeric Complexes

Research into the coordination chemistry of 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane (H₂L), a key derivative, has demonstrated its versatility in forming complexes of varying nuclearity. researchgate.netrsc.org Depending on the transition metal ion employed, this ligand can generate simple mononuclear species, more complex trinuclear arrangements, or extended polymeric networks. researchgate.netrsc.orgrsc.org

With nickel(II) and cobalt(II), H₂L exclusively forms mononuclear complexes with a 1:2 metal-to-ligand ratio, where two deprotonated ligands coordinate to a single metal center. researchgate.netrsc.orgresearchgate.net In contrast, the reaction with copper(II) yields a trinuclear complex, where the metal ions are coordinated by both the thioether and the oxime donor groups of the ligand. researchgate.netrsc.org Palladium(II) and platinum(II) reactions lead to the formation of polymeric structures, although mononuclear palladium(II) complexes can also be obtained under specific conditions. researchgate.netrsc.org The reaction of the mononuclear nickel complex, [Ni(HL)₂], with silver(I) or palladium(II) salts can further produce heteropentanuclear or heteronuclear polymeric complexes, respectively. rsc.org

| Metal Ion | Ligand | Resulting Complex Nuclearity | Reference(s) |

| Ni(II) | 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | Mononuclear | researchgate.net, rsc.org, rsc.org |

| Co(II) | 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | Mononuclear | researchgate.net, rsc.org, rsc.org |

| Cu(II) | 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | Trinuclear | researchgate.net, rsc.org, rsc.org |

| Pd(II) | 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | Mononuclear or Polymeric | researchgate.net, rsc.org, rsc.org |

| Pt(II) | 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | Polymeric | researchgate.net, rsc.org, rsc.org |

Influence of Stoichiometry on Complex Architecture and Nuclearity

The stoichiometry, or the molar ratio of metal to ligand in the reaction mixture, is a critical factor that can be manipulated to control the final structure and nuclearity of the resulting coordination complex. rsc.org

This principle is clearly illustrated in the complexation of 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane with palladium(II). researchgate.netrsc.orgrsc.org The outcome of the reaction—whether it yields a discrete mononuclear complex or an extended polymeric chain—is directly dependent on the ratio of the reactants used. researchgate.netrsc.orgrsc.org Similarly, studies on other flexible dithioether ligands have shown that the metal-to-ligand ratio can determine the dimensionality of the product. For instance, reacting a dithioether ligand with CuI in a 2:1 ratio can produce a 2D coordination polymer, while a 1:1 ratio of the same reactants can result in a mixture of a 1D polymer and a discrete dinuclear complex. rsc.org The stoichiometry of lanthanide complexes has also been shown to influence their luminescent properties. mdpi.com

| Influencing Factor | Effect on Architecture | Example System | Reference(s) |

| Stoichiometry | Controls nuclearity (e.g., mononuclear vs. polymeric) | Pd(II) with 14,15-Bis(hydroxyimino)-13,16-dithiaoctacosane | researchgate.net, rsc.org |

| Stoichiometry | Determines dimensionality (e.g., 0D, 1D, 2D) | Cu(I) with acetylenic thioether ligands | rsc.org |

| Steric Hindrance | Can alter structure from 1D to 3D polymers | Mercury dithioether coordination polymers | researcher.life |

| Counter-anion | Influences framework and geometry | Ag(I) complexes with thioether-functionalized ligands | acs.org |

Electronic and Steric Effects in Thioether Ligand Coordination

The coordination behavior of thioether ligands is finely tuned by both electronic and steric effects. Electronic effects refer to how the electron density at the sulfur donor atom influences the strength of the metal-sulfur bond. researcher.life Substituents on the ligand can modify this electron density; electron-donating groups increase the basicity of the sulfur, potentially leading to stronger coordination, while electron-withdrawing groups have the opposite effect. rsc.org The strength of this coordination can be related to redox processes, where electron transfer can initiate the exchange of a thioether ligand for another ligand like carbon monoxide. researcher.life

Steric effects, which arise from the spatial arrangement of atoms, also play a crucial role in determining the final structure of a metal complex. nih.gov Bulky substituents near the sulfur donor atoms can hinder the approach of a metal ion, influencing the coordination geometry and even preventing the formation of certain structures. researcher.lifenih.gov For example, in a series of mercury dithioether polymers, subtle changes to the steric bulk on the ligands resulted in dramatically different architectures, ranging from one-dimensional chains to two-dimensional sheets and three-dimensional networks, even when all other conditions were kept identical. researcher.life

Chelation and Hemilability in Metal-Thioether Systems

The chelate effect is a powerful driving force in the coordination of polydentate thioether ligands like this compound. By binding to a metal center through both sulfur atoms, the ligand forms a stable chelate ring. This multicovalent attachment significantly enhances the stability of the complex, overcoming the inherently weak and labile nature of a single metal-thioether bond. nih.gov

A related and important concept is hemilability, where a multidentate ligand possesses at least one "weak" or labile donor group that can reversibly dissociate from the metal center. nih.govacs.org Thioether groups are often employed as the hemilabile component in these systems. nih.govrsc.org This "on-and-off" coordination dynamic can be crucial in catalysis, as the transiently vacant coordination site can be used for substrate binding and activation. nih.govacs.org Studies on platinum(II) complexes with phosphino-thioether ligands have demonstrated this behavior, where the thioether acts as a "weak link" that can be displaced by other molecules. nih.gov The balance between the chelated and open states can even be influenced by factors like ring strain within the metal-ligand framework. rsc.org

Coordination Behavior of Macrocyclic Thioether Analogs

Macrocyclic ligands are cyclic molecules containing donor atoms that can bind to a central metal ion. Macrocyclic thioethers, known as thiacrown ethers, are structural analogs of acyclic dithioethers like this compound. A significant body of research indicates that macrocyclic ligands generally form more stable complexes than their acyclic counterparts, a thermodynamic advantage known as the macrocyclic effect. soton.ac.uk

This enhanced stability is evident in their coordination chemistry. While acyclic thioethers are often weak and labile donors, macrocyclic polythioethers can form robust complexes with a wide range of metals. nih.govsoton.ac.uk The coordination behavior is highly dependent on the size of the macrocyclic ring and the number of sulfur donor atoms. For example, in some complexes with large macrocycles like researchgate.netaneS₈, the ligand can completely encapsulate a sodium ion, forming a homoleptic S₈ coordination sphere. soton.ac.uk In other cases, such as with Hg(II) and a 17-membered dibenzo macrocycle, the metal ion lies outside the macrocyclic cavity. grafiati.com The constrained nature of the macrocyclic ring also influences bond lengths and coordination geometries, which often differ from those observed in more flexible acyclic ligand systems. mdpi.com For instance, copper(I) complexes with macrocyclic thioethers have been shown to react with ozone to form labile dioxygen adducts. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups and probe the molecular structure of compounds. wikipedia.orgdiva-portal.org For derivatives of 13,16-Dithiaoctacosane, FTIR has been instrumental in confirming their synthesis and studying their behavior in organized molecular assemblies. researchgate.net

Analysis of Characteristic Vibrational Modes and Functional Group Signatures

The FTIR spectrum of 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane provides clear signatures for its constituent functional groups. The long dodecyl chains give rise to prominent absorption bands corresponding to C-H stretching vibrations. Specifically, intense bands observed around 2918 cm⁻¹ and 2848 cm⁻¹ are assigned to the asymmetric (νa(CH₂)) and symmetric (νs(CH₂)) stretching vibrations of the methylene (B1212753) groups, respectively. researchgate.net The presence and characteristics of bands associated with the oxime groups (O-H and C=N stretching) and the C-S linkages are also critical for structural confirmation.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| νa(CH₂) | ~2918 | Methylene (asymmetric stretch) |

| νs(CH₂) | ~2848 | Methylene (symmetric stretch) |

| ν(O-H) | 3200 - 3600 (broad) | Hydroxyimino (oxime) |

| ν(C=N) | 1620 - 1680 | Hydroxyimino (oxime) |

| ν(N-O) | 930 - 960 | Hydroxyimino (oxime) |

| ν(C-S) | 600 - 800 | Thioether |

| This table presents typical FTIR absorption ranges and specific values reported for derivatives of this compound. researchgate.net |

Conformational Studies and Intermolecular Interactions by FTIR

FTIR spectroscopy is particularly powerful for studying the conformational order and intermolecular interactions in thin films. Studies on Langmuir-Blodgett (LB) films of 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane have utilized FTIR to analyze molecular packing and orientation. researchgate.netresearchgate.netgoogle.com.trsubu.edu.tr Changes in the frequency and intensity of the CH₂ stretching vibrations serve as sensitive probes of the film's order. researchgate.net In highly ordered, all-trans alkyl chains, the νs(CH₂) and νa(CH₂) bands appear at lower frequencies (around 2850 and 2920 cm⁻¹, respectively). The presence of gauche conformers leads to a shift to higher frequencies and band broadening, indicating a more disordered state. This analysis allows for the characterization of film ordering and preferential molecular packing in multilayer assemblies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural assignment of organic molecules in solution. udel.edumsu.edu These techniques have been successfully applied to characterize 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane and its soluble metal complexes. researchgate.netrsc.orgresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment of protons. For a this compound derivative, one would expect to see distinct signals for the terminal methyl (CH₃) protons, the numerous methylene (CH₂) protons of the alkyl chains, and the protons adjacent to the sulfur atoms (α-CH₂). The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with their chemical shifts indicating the type of carbon (e.g., alkyl, C-S). oregonstate.edulibretexts.org The high solubility of these compounds in common organic solvents is a key advantage for obtaining high-quality NMR data. researchgate.netrsc.org

| Proton Type (¹H NMR) | Expected Chemical Shift (ppm) | Carbon Type (¹³C NMR) | Expected Chemical Shift (ppm) |

| -CH₃ (terminal) | ~0.9 | -CH₃ (terminal) | ~14 |

| -(CH₂)n- (chain) | ~1.2-1.4 | -(CH₂)n- (chain) | ~22-32 |

| -S-CH₂- | ~2.5-2.7 | -S-CH₂- | ~30-40 |

| This table shows generalized, expected chemical shift ranges for the core dithia-alkane structure based on standard NMR principles. msu.edulibretexts.orgcarlroth.com Specific values for derivatives have been reported in the literature. researchgate.netrsc.org |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. wikipedia.orgmsu.edu The characterization of newly synthesized compounds like 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane has included mass spectral analysis to confirm their identity and molecular mass. researchgate.net This technique provides definitive evidence for the successful synthesis by matching the observed molecular ion peak with the calculated theoretical mass. Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying fragments corresponding to the loss of specific parts of the molecule, such as the alkyl chains.

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Complexes

While spectroscopic methods provide crucial structural information, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous, three-dimensional picture of the atomic arrangement in the solid state. uni-ulm.dersc.orgscribd.com This technique has been vital in determining the crystal structures of various metal complexes of 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane. researchgate.net For instance, SC-XRD analysis has revealed that this ligand forms mononuclear complexes with Ni(II) and Co(II) in a 1:2 metal-to-ligand ratio. rsc.org With Pd(II), it can form either mononuclear or polymeric structures depending on the reaction stoichiometry. rsc.org In the case of Cu(II), a trinuclear complex is formed where the metal ions coordinate to both the thiaether sulfur donors and the oxime donors. rsc.org This detailed structural information is essential for understanding the coordination chemistry and the resulting properties of these materials. ucibio.ptpreprints.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. wikipedia.orgdenovix.com It is particularly useful for studying compounds with chromophores, such as the metal complexes of this compound derivatives. researchgate.netrsc.org The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure. upi.edu

The formation of metal complexes with the dithia-dioxime ligand leads to the appearance of new absorption bands in the UV-Vis spectrum, often corresponding to d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands. The study of the absorption spectra of these complexes has been used to monitor their interconversion in solution upon the addition of acids or bases. researchgate.net This demonstrates the utility of UV-Vis spectroscopy not only for characterization but also for studying the dynamic behavior and reactivity of these complexes in solution.

| Compound Type | Typical Electronic Transitions | Spectroscopic Application |

| Organic Ligand | π → π* | Structural Confirmation |

| Metal Complexes | d-d transitions, LMCT | Confirmation of complexation, Study of metal coordination environment |

| Complex Equilibria | Changes in λ_max and absorbance | Monitoring reactions and interconversions in solution |

| This table summarizes the application of UV-Vis spectroscopy for studying this compound derivatives and their complexes. researchgate.netwikipedia.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. nih.govnih.gov Its application to 13,16-Dithiaoctacosane and its derivatives would be crucial in elucidating various chemical phenomena.

While specific catalytic applications of this compound are not extensively documented, thioethers, in general, are known to coordinate with transition metals, forming complexes that can act as catalysts. researcher.life DFT calculations are instrumental in mapping the potential energy surfaces of catalytic cycles, identifying transition states, and determining reaction barriers. rsc.orgmdpi.combeilstein-journals.org For instance, in a hypothetical catalytic reaction involving a metal complex of this compound, DFT could be employed to:

Model Reactant and Catalyst Binding: Determine the geometry and binding energy of substrate molecules to the catalytic center.

Identify Intermediates and Transition States: Trace the step-by-step transformation of reactants to products, calculating the energies of all transient species. mdpi.com

Calculate Activation Energies: Quantify the energy barriers for each step, thereby identifying the rate-determining step of the catalytic cycle.

A hypothetical energy profile for a catalytic reaction could be generated, similar to what is seen in DFT studies of other catalytic systems.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Catalytic Cycle Involving a this compound-Metal Complex

| Step | Description | Relative Energy (kcal/mol) |

| Reactants | Catalyst + Substrate | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | First Intermediate | -5.4 |

| TS2 | Second Transition State | +21.8 |

| Intermediate 2 | Second Intermediate | +2.1 |

| TS3 | Third Transition State | +12.5 |

| Products | Catalyst + Product | -10.7 |

This table is illustrative and based on typical values from DFT studies on organometallic catalysis.

The sulfur atoms in this compound possess lone pairs of electrons, making them excellent ligands for transition metals. DFT calculations can provide a detailed picture of the electronic structure and the nature of the metal-sulfur bond in such complexes. mdpi.com Key insights would include:

Molecular Orbital (MO) Analysis: Identification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the frontier orbital interactions that govern bonding and reactivity. nih.gov

Charge Distribution: Calculation of partial atomic charges to determine the extent of charge transfer from the sulfur atoms to the metal center.

Bond Order Analysis: Quantification of the strength and nature (sigma-donation, pi-backbonding) of the metal-sulfur bonds.

Table 2: Projected Electronic Properties of a Hypothetical [M(this compound)Cl2] Complex from DFT Calculations

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Charge on Metal (M) | +0.85 e |

| Charge on Sulfur | +0.15 e |

This data is hypothetical and represents typical values for transition metal thioether complexes.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra. nih.govyoutube.com For this compound and its derivatives, DFT could be used to predict:

Infrared (IR) Spectra: Calculation of vibrational frequencies and intensities, aiding in the assignment of experimental IR bands to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts, which is particularly useful for complex molecules where spectral assignment can be challenging. libretexts.org

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, helping to interpret UV-Vis spectra of the compound and its complexes. nih.gov

For the related compound, 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane, spectroscopic data has been reported, and theoretical calculations could further elucidate the relationship between its structure and spectral features. researchgate.netacs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The long, flexible chain of this compound can adopt a multitude of conformations. Molecular mechanics and molecular dynamics (MD) simulations are ideal for exploring the conformational landscape of such molecules. libretexts.orgnih.govdrugdesign.orglumenlearning.comrsc.orgmdpi.comnih.govnih.govmdpi.comaps.org

These simulations would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds to map out the energy as a function of dihedral angles, identifying low-energy conformers. auremn.org.br

Molecular Dynamics Simulations: Simulating the motion of the atoms over time to observe the dynamic transitions between different conformations and to determine the most populated conformational states at a given temperature. nih.gov

Table 3: Representative Dihedral Angles for Low-Energy Conformers of this compound from a Hypothetical MD Simulation

| Conformer | C12-C13-S13-C14 Dihedral (°) | C15-C16-S16-C17 Dihedral (°) | Relative Population (%) |

| A (Extended) | 178.5 | 179.1 | 35 |

| B (Folded) | 65.2 | -63.8 | 45 |

| C (Partially Folded) | 175.3 | 68.4 | 20 |

This table is illustrative, showing plausible conformers and their populations for a long-chain dithioether.

Computational Approaches to Host-Guest Interactions and Supramolecular Assembly

The ability of the sulfur atoms to engage in non-covalent interactions, such as coordination with metal ions or hydrogen bonding (if suitable functional groups are present), suggests that this compound could participate in host-guest chemistry and supramolecular assembly. nih.govresearchgate.netchemrxiv.orgbham.ac.uknih.govrsc.orgfrontiersin.orgmdpi.commdpi.com

Computational methods can provide significant insights into these phenomena:

Molecular Docking: To predict the preferred binding mode of a guest molecule within a host that incorporates the this compound unit. chemrxiv.org

Free Energy Calculations: Using methods like thermodynamic integration or free energy perturbation to calculate the binding affinity between the host and guest.

MD Simulations of Supramolecular Assemblies: To study the stability and dynamics of larger aggregates formed through the self-assembly of this compound or its derivatives. ku.edu

For instance, if this compound were functionalized to create a macrocycle, computational studies could predict its ability to encapsulate specific guest molecules, providing a basis for the design of new sensors or molecular containers. Theoretical investigations into supramolecular assemblies of similar long-chain molecules have demonstrated the importance of cooperative effects and the influence of chemical structure on the stability of the resulting aggregates. nih.gov

Catalytic Applications of 13,16 Dithiaoctacosane Derived Ligands

Role of Thioether Ligands in Homogeneous Catalysis

Historically, ligand development for homogeneous catalysis has been dominated by phosphorus and nitrogen-based compounds. thieme-connect.comresearchgate.netx-mol.com However, sulfur-containing ligands, particularly thioethers, are increasingly recognized for their unique contributions to stabilizing and activating metal centers. thieme-connect.comresearchgate.net The sulfur atoms in ligands derived from scaffolds like 13,16-Dithiaoctacosane act as soft σ-donors, which makes them highly suitable for coordinating with soft, late transition metals such as palladium, rhodium, and silver. thieme-connect.comnih.gov

Unlike the more rigid and strongly coordinating phosphine (B1218219) ligands, thioether ligands can exhibit "hemilabile" behavior. This means they can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle. acs.orgnih.govrsc.org This flexibility is crucial for many catalytic processes, as it can open up coordination sites on the metal at key moments to allow for substrate binding or subsequent reaction steps. nih.govacs.org The electronic properties of the thioether can be fine-tuned by modifying the substituents on the ligand backbone, which in turn modulates the electron density and reactivity of the catalyst. acs.orgnih.gov This adaptability has led to the successful application of thioether-containing ligands in a diverse array of transition-metal-catalyzed reactions. thieme-connect.comx-mol.com For instance, self-assembled silver(I) macrocyclic complexes using bis-thioether ligands have been shown to be effective homogeneous catalysts in tandem addition/cycloisomerization reactions of alkynes. nih.gov

Thioether-Promoted C–H Functionalization Reactions

Carbon-hydrogen (C–H) functionalization is a powerful strategy for streamlining the synthesis of complex molecules by directly converting C–H bonds into new C–C or C–heteroatom bonds. Thioether groups have emerged as effective directing groups in this field, particularly in palladium-catalyzed reactions. nih.govresearchgate.net A thioether moiety, such as one engineered from this compound, can act as a weakly coordinating directing group. nih.govacs.org It positions the metal catalyst in close proximity to a specific C–H bond, facilitating its cleavage in an intramolecular fashion.

This directed approach enables high levels of regioselectivity that are otherwise difficult to achieve. nih.gov For example, S,O-bidentate ligands, which combine a thioether and a carboxylic acid, have been found to be highly efficient in promoting the C–H olefination of non-directed arenes. researchgate.netacs.org The presence of both the thioether and the carboxylic acid functionalities is crucial for accelerating the reaction. acs.org Mechanistic studies suggest that these ligands can trigger the formation of more reactive cationic palladium species, which are responsible for the enhanced reaction rates. researchgate.net Thioether-directed strategies have been successfully applied to construct axially chiral molecules through enantioselective C–H olefination, using air as a sustainable oxidant. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Key Feature | Ref. |

| Arene C–H Olefination | Pd(II) / Benzothiazole Thioether | Arenes | Weakly coordinating directing group allows for conformational flexibility. | nih.gov |

| Nondirected C–H Olefination | Pd(OAc)₂ / S,O-Ligand | Benzene | S,O-ligand system shows higher activity and selectivity than Pd/pyridine systems. | acs.org |

| Atroposelective C–H Olefination | Palladium / Chiral Phosphoric Acid | N-aryl indoles, Biaryls | Thioether-directed strategy enables construction of N-C and C-C axial chirality. | nih.gov |

| Thiophene C–H Olefination | Pd / S,O-Ligand | 3-substituted thiophenes | S,O-ligand provides high C-2 selectivity. | researchgate.net |

Asymmetric Induction in Catalysis by Chiral Thioether-Containing Ligands

The development of chiral ligands is central to asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. Chiral ligands derived from precursors like this compound can impart stereochemical control by creating a chiral environment around the metal center. Both S,S-homodonor and S,X-heterodonor (where X is N, P, or O) chiral thioether ligands have been successfully employed in a range of asymmetric transformations. academie-sciences.frcapes.gov.br

A significant challenge in using thioether ligands for asymmetric catalysis has been controlling the configuration of the sulfur atom upon coordination to a metal, as the lone pairs can lead to stereoisomers. rsc.org However, recent advances have shown that a well-designed ligand scaffold can overcome this issue, leading to new families of P-thioether ligands with broad versatility. rsc.org These ligands have proven effective in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. academie-sciences.fr For example, chiral ferrocenyl thioether-thiophosphine ligands have yielded excellent enantiomeric excesses (up to 99%) in allylic substitution reactions. academie-sciences.fr DFT calculations have revealed that in some systems, the thioether group plays a major role in directing the coordination of the substrate, which is key to inducing enantioselectivity. researchgate.net The electronic properties of the ligand can also be tuned to reverse the sense of asymmetric induction, allowing for the synthesis of either enantiomer of a product using the same source of chirality. acs.org

Application in Specific Organic Transformations (e.g., Hydrogenation, Cross-Coupling, Cycloaddition)

Ligands derived from dithioalkanes find broad utility across several key classes of organic transformations.

Hydrogenation: Thioether-containing ligands have been successfully integrated into catalysts for the hydrogenation of both polar and nonpolar unsaturated bonds. rsc.orgresearchmap.jpnih.gov Manganese complexes with thioether-N-heterocyclic carbene (NHC) ligands are efficient, phosphine-free catalysts for the hydrogenation of alkenes and ketones at room temperature. rsc.org Similarly, ruthenium complexes bearing bis(diarylamido)/thioether ligands catalyze the hydrogenation of nitriles to amines with high yields. researchmap.jp The hemilability of phosphine-thioether ligands has also been studied in molybdenum cluster complexes, where differences in this behavior, depending on the substituent at the sulfur atom, were shown to affect catalytic activity in the reduction of nitrobenzene. rsc.org

Cross-Coupling: In the realm of cross-coupling reactions, which are fundamental to C-C and C-heteroatom bond formation, thioether ligands have demonstrated significant utility. Palladium complexes with arylhydrazone-thioether pincer ligands are highly active catalysts for carbonylative Suzuki-Miyaura cross-coupling reactions, using Fe(CO)₅ as a solid source of carbon monoxide. wiley.com Thioethers themselves can be synthesized via palladium-catalyzed cross-coupling of thiols with aryl halides, where monophosphine ligands have been shown to be surprisingly effective. nih.gov Furthermore, thioethers can act as coupling partners; heteroaromatic thioethers participate in palladium-catalyzed, copper(I)-mediated Stille cross-coupling with organostannanes. researchgate.net Nickel-catalyzed aryl thioether metathesis, facilitated by a specific phosphine ligand, represents a newer strategy that involves the reversible cleavage and formation of C-S bonds. d-nb.info

| Transformation | Metal | Ligand Type | Substrate Example | Product Example | Ref. |

| Hydrogenation | Manganese | Thioether-NHC | Styrene | Ethylbenzene | rsc.org |

| Hydrogenation | Ruthenium | Bis(diarylamido)/thioether | Benzonitrile | Benzylamine | researchmap.jp |

| Carbonylative Suzuki Coupling | Palladium | Arylhydrazone-thioether pincer | Aryl iodide, Arylboronic acid | Biaryl ketone | wiley.com |

| [2+2+2] Cycloaddition | Rhodium | Thioether-functionalized NHC | 1,5-Bisallene, Alkyne | Fused bicyclic system | acs.orgnih.gov |

Mechanistic Investigations of Thioether-Promoted Catalysis

Understanding the reaction mechanism is key to optimizing existing catalysts and designing new ones. For thioether-ligated systems, mechanistic studies, often combining kinetic analysis and computational modeling, have provided crucial insights. nih.govacs.org In palladium-catalyzed C-H functionalization, weakly coordinating thioether directing groups are thought to facilitate catalytic transformations that require conformational flexibility for essential steps like β-hydride elimination. nih.gov Reaction progress kinetic analysis and DFT calculations have helped to elucidate these complex catalytic cycles. nih.govacs.org

Studies on Pd/S,O-ligand catalyzed C-H olefination have shown that the C-H activation step is rate-determining and that the ligand promotes the formation of more reactive cationic palladium species. researchgate.net In rhodium-catalyzed cycloadditions, DFT calculations have confirmed that the hemilabile character of the thioether ligand is vital for modulating the electron density in key rhodacyclopentene intermediates, thereby lowering the energy barriers for the transformation. acs.orgnih.gov Similarly, in rhodium-catalyzed Si-H insertion reactions, computational modeling of complexes with tethered thioether ligands has helped to rationalize their improved performance compared to non-tethered analogues, suggesting the tether keeps the thioether in proximity to the rhodium center where it can exert its electronic influence. chemrxiv.org These investigations consistently highlight that the unique electronic properties and structural flexibility of thioether ligands are central to their catalytic efficacy. thieme-connect.comnih.gov

Supramolecular Chemistry and Host Guest Interactions

Design Principles for Macrocyclic Thioether-Based Hosts

The design of host molecules is a cornerstone of supramolecular chemistry, aiming to create structures capable of selectively binding to specific guest ions or molecules. wikipedia.orgtcichemicals.com Macrocyclic thioethers, often called thia-crown ethers, are a significant class of synthetic hosts designed primarily for interacting with soft metal ions. The key principles guiding their design are rooted in fundamental concepts of coordination chemistry and structural organization.

Core Design Principles:

Hard and Soft Acids and Bases (HSAB) Principle: Thioether sulfur atoms are classified as soft donor atoms. According to the HSAB principle, these soft donors form strong, stable coordination bonds with soft Lewis acids, which include many transition metal ions like palladium(II), silver(I), copper(I), and mercury(II). This principle is the primary driver for the selective recognition of these metals over hard metal ions such as alkali or alkaline earth metals.

The Chelate and Macrocyclic Effects: The presence of multiple thioether donors within a single ligand allows for the chelate effect, where the formation of a ring-like structure with a central metal ion is entropically more favorable than the binding of individual, monodentate ligands. When these donor atoms are part of a pre-organized macrocyclic structure, this binding is further enhanced by the macrocyclic effect. This effect reduces the entropic penalty associated with organizing the donor atoms around the guest, leading to higher stability of the resulting complex.

Conformational Flexibility and Preorganization: The balance between flexibility and rigidity in the host's backbone is crucial. A flexible backbone, such as the long alkyl chain in 13,16-Dithiaoctacosane, allows the host to adapt its conformation to optimally bind a guest. rsc.org However, excessive flexibility can incur an entropic cost upon binding. In contrast, a more rigid, pre-organized host has its binding sites already arranged in a suitable geometry, minimizing the entropic penalty and often leading to higher selectivity. researchgate.net For acyclic (non-cyclic) dithioethers like this compound, the long aliphatic chain provides significant conformational freedom, allowing the two sulfur atoms to orient themselves to chelate a single metal center or bridge between different metal centers. nih.govresearchgate.net

Lipophilicity and Solubility: The long alkyl chains of these hosts impart significant lipophilicity (hydrophobicity). This property is essential for applications like solvent extraction, where the host-guest complex needs to be soluble in an organic phase to separate it from an aqueous phase.

Host-Guest Recognition with Long-Chain Dithioether Derivatives

Host-guest chemistry involves the formation of unique complexes held together by non-covalent forces. wikipedia.org Long-chain dithioether derivatives, including this compound, function as effective hosts, particularly for soft transition metal ions. Their acyclic, flexible nature allows them to act as "wrap-around" ligands, encapsulating guest ions through chelation.

The primary interaction driving recognition is the coordination bond between the soft thioether sulfur atoms and a soft metal ion guest. nih.gov A notable study using Fourier Transform Infrared (FTIR) spectroscopy investigated the conformational order in Langmuir-Blodgett films of this compound, providing insights into how such long chains pack and orient themselves, which is foundational to their interaction with guests at interfaces. acs.org

The flexibility of the long alkane chain separating the two sulfur atoms is a critical factor. It allows the ligand to adapt to the preferred coordination geometry of the guest metal ion. For instance, a long-chain dithioether can easily form a stable chelate ring with a metal ion like palladium(II), which favors a square-planar geometry. This adaptability makes such ligands versatile for recognizing various metal ions.

Table 1: Examples of Host-Guest Systems with Thioether Ligands

| Host Ligand Type | Guest Ion | Key Interaction | Application/Significance |

|---|---|---|---|

| Acyclic Long-Chain Dithioether | Palladium(II) | S-Pd Coordination (Chelation) | Selective solvent extraction |

| Pyridyl Dithioether | Silver(I) | N-Ag and weak S-Ag Coordination | Formation of metallomacrocycles and coordination polymers rsc.org |

| Thioether-Cyclized Peptide | Protein Active Sites | Multiple non-covalent (H-bonds, hydrophobic) | Enzyme inhibition and drug discovery nih.gov |

| Amphiphilic Cyclodextrin-Thioether Conjugate | Organic Drug Molecules | Hydrophobic Inclusion & Linker Interaction | Drug delivery systems with controlled release nih.gov |

Self-Assembly of Supramolecular Architectures Facilitated by Dithioether Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govmdpi.com Dithioether moieties are excellent facilitators of self-assembly, particularly through coordination with metal ions. The flexible nature of long-chain dithioethers like this compound allows them to act as versatile building blocks for a variety of supramolecular architectures.

When a flexible dithioether ligand interacts with a metal ion, the final structure is influenced by several factors:

The coordination preference of the metal ion: For example, Pd(II) often directs the formation of discrete, dimeric macrocycles. tandfonline.com

The length and flexibility of the spacer chain: The alkane chain in the dithioether ligand dictates the size of the resulting ring or the connectivity of a polymer.

Research has shown that flexible dithioether ligands can assemble into diverse and complex structures. For instance, reactions of flexible pyridyl dithioethers with Palladium(II) have yielded 20- and 28-membered metallomacrocycles. tandfonline.com Similarly, silver(I) has been used to construct cages and 2D network polymers from a flexible dithioether, with the final architecture being dependent on the perchlorate (B79767) or nitrate (B79036) counter-anion. rsc.org Dithioether ligands with bulky spacers have been shown to form tetranuclear molecular cages and 1-D coordination polymers with silver(I). acs.org

Table 2: Supramolecular Architectures from Flexible Dithioether Ligands

| Ligand Type | Metal Ion | Resulting Architecture | Reference |

|---|---|---|---|

| 1,3-bis(pyridylthio)propane | Palladium(II) | Dimeric Metallomacrocycle (20-membered) | tandfonline.com |

| 1,6-bis(phenylthio)hexane | Silver(I) with ClO₄⁻ | Dinuclear Cage | rsc.org |

| 1,6-bis(phenylthio)hexane | Silver(I) with NO₃⁻ | 2D Coordination Polymer | rsc.org |

| 9,10-bis[(alkylthio)methyl]anthracene | Silver(I) | Tetranuclear Molecular Cage | acs.org |

| Flexible Tripodal Thioether | Zinc(II) | 3D Metal-Organic Framework (MOF) | rsc.orgresearchgate.net |

Role in Molecular Recognition Systems

The ability of long-chain dithioethers to selectively bind certain guests and participate in self-assembly makes them valuable components in molecular recognition systems. These systems are designed to detect, separate, or transport specific molecules or ions.

A key application is in the selective extraction and recovery of precious metals. The strong affinity of thioether ligands for soft metals like palladium(II) makes them ideal extractants in hydrometallurgical processes. A system using a long-chain dithioether can selectively bind Pd(II) ions from an acidic aqueous solution containing a mixture of metals, transferring them into an organic phase. This forms the basis of a highly efficient separation and purification technology.

Furthermore, thioether-based hosts can be incorporated into sensors. Binding of a target guest can induce a conformational change in the host, which can be transduced into a measurable signal (e.g., optical or electrochemical). While simple acyclic dithioethers like this compound are foundational, more complex systems often incorporate thioether units into larger, more structured molecules like macrocyclic peptides or functionalized cyclodextrins to enhance specificity and signaling capabilities. nih.govacs.orgacs.org The fundamental principles of recognition, however, remain rooted in the specific and predictable interactions of the dithioether moiety.

Formation and Characterization of Thin Films

Langmuir-Blodgett (LB) Film Formation and Characteristics of 13,16-Dithiaoctacosane and its Derivatives

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered thin films, known as LB films, by transferring monolayers of organic molecules from a liquid-gas interface onto a solid substrate. wikipedia.orgbiolinscientific.com This method allows for precise control over the film thickness and molecular arrangement. wikipedia.orgarxiv.org The process begins with the formation of a Langmuir film, which is a single layer of molecules floating on a liquid subphase, typically water. arxiv.org

While information on the LB film formation of the parent compound this compound is limited, extensive research has been conducted on its derivative, 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane (DOC) . researchgate.netimascon.comgtu.edu.tr The presence of hydrophilic hydroxyimino groups and hydrophobic alkyl chains in DOC makes it an ideal candidate for forming stable Langmuir films.

The formation of LB films of DOC involves depositing the molecules onto a solid substrate, such as an aluminum plate, in a layer-by-layer fashion. researchgate.net The quality and characteristics of the resulting multilayer films, with varying numbers of monolayers (e.g., 5, 11, 15, 21, 25, and 31 monolayers), have been successfully investigated. researchgate.net The stability and homogeneity of the initial Langmuir film are crucial for producing high-quality LB films with excellent structural integrity. scirp.org

The characteristics of these films are influenced by several factors, including the nature of the molecule, the composition and temperature of the subphase, the surface pressure during deposition, and the type of solid substrate used. scirp.org For other molecules, studies have shown that parameters like the transfer surface pressure are optimized to ensure the formation of homogeneous and high-quality monomolecular films. beilstein-journals.org

Molecular Packing and Orientation within Monolayers and Multilayers

The molecular packing and orientation within the LB films of DOC have been elucidated primarily through spectroscopic techniques. researchgate.net The arrangement of molecules within these ordered assemblies is critical as it dictates the macroscopic properties of the film.

The orientation of the functional groups and the alkyl chains relative to the substrate surface can also be determined. For DOC films, it has been suggested that the alkyl chains are oriented nearly perpendicular to the substrate. researchgate.net This orientation is inferred from the comparison of spectra obtained using different polarization and measurement geometries. The splitting of certain vibrational bands, such as the methylene (B1212753) scissoring mode, can indicate the type of subcell packing, with suggestions of either an orthorhombic or a monoclinic structure for similar molecules. researchgate.net

The number of monolayers in the LB film also influences the molecular packing. For DOC films, it has been noted that the spectra of films with fewer monolayers (5–15) show stronger contributions from the terminal methyl (CH3) groups, while in films with a higher number of monolayers (21–31), the contribution from the methylene (CH2) groups increases slightly. researchgate.net

Table 1: Inferred Molecular Packing Characteristics of 14,15-bis(hydroxyimino)-13,16-dithiaoctacosane (DOC) LB Films

| Feature | Observation | Implication |

| Conformational State | Mixture of gauche and trans conformers | Indicates some disorder within the alkyl chains. |

| Alkyl Chain Orientation | Nearly perpendicular to the substrate | Suggests a relatively high degree of molecular order. |

| Packing Structure | Potential for orthorhombic or monoclinic subcell | Provides insight into the lateral packing arrangement. |

| Dependence on Layer Number | Changes in CH3 vs. CH2 spectral contributions | Suggests subtle variations in packing with film thickness. |

Spectroscopic Probing of Interfacial Molecular Arrangements

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to investigate the molecular structure and orientation within thin films. rsc.orgulaval.calabcompare.com For the study of LB films of DOC, various FTIR techniques have been employed, including p-polarized grazing angle incidence reflection (GAIR) and horizontal attenuated total reflectance (HATR) spectroscopy. researchgate.net

The comparison between GAIR and HATR spectra provides detailed information about the orientation of specific molecular moieties. researchgate.net By analyzing the intensity changes of vibrational bands between these two measurement modes, the orientation of the alkyl chains with respect to the substrate can be deduced. researchgate.net

Key vibrational modes used for this analysis include the antisymmetric and symmetric stretching vibrations of the CH2 groups. acs.org Changes in the frequency and intensity of these bands are indicative of the ordering and preferential packing of the molecules within the film. researchgate.net For instance, in studies of DOC, the analysis of the νa(CH2) vibration has been instrumental in characterizing the film ordering. researchgate.net

The following table summarizes key FTIR vibrational bands and their utility in probing the molecular arrangement in dithiaalkane derivative films.

Table 2: Key FTIR Vibrational Bands for Probing Molecular Arrangement in Dithiaalkane Derivative LB Films

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |

| CH₂ Antisymmetric Stretching (νa(CH₂)) | ~2920 | Sensitive to film ordering and molecular packing. | acs.org |

| CH₂ Symmetric Stretching (νs(CH₂)) | ~2850 | Provides information on alkyl chain conformation. | acs.org |

| CH₂ Scissoring (δ(CH₂)) | Not specified | Splitting indicates specific packing structures (e.g., orthorhombic). | researchgate.net |

| CH₂ Rocking (ρr(CH₂)) | Not specified | Singlet absorption can indicate hexagonal packing. | researchgate.net |

Phase Transitions and Thermal Stability in Ordered Thin Films

The thermal stability and phase transitions of ordered thin films are critical for their potential applications. While specific studies on the thermal behavior of this compound or DOC LB films are not extensively detailed in the available literature, general principles from studies on other LB films can provide valuable insights.

The thermal behavior of LB films is known to be dependent on the number of layers. acs.orgacs.org For some organic molecules, single-monolayer films exhibit a gradual disordering with increasing temperature, lacking a sharp order-disorder transition. acs.org In contrast, multilayer films of the same molecules can show a distinct phase transition at a specific temperature. acs.org For example, in certain systems, multilayer films are stable up to a certain temperature (e.g., 80-90 °C) before undergoing an abrupt collapse of their ordered structure. acs.org

The interaction between the first monolayer and the substrate, as well as intermolecular interactions within and between layers, plays a significant role in the thermal stability of the film. acs.org The order-disorder transition temperature in multilayer films is often close to the melting point of the bulk material. acs.org

Advanced Materials Science Applications and Future Research Directions

Potential in Advanced Functional Materials Development

The integration of 13,16-Dithiaoctacosane into polymeric or molecular systems offers a pathway to materials with tailored electronic, optical, and responsive properties. The long alkyl chains can influence morphology and solubility, while the sulfur atoms can be leveraged to create materials that respond to external stimuli, such as oxidation.

Key research findings indicate that long-chain thiols and dithiols are crucial components for creating self-assembled monolayers (SAMs) on metal surfaces, a cornerstone of nanotechnology and surface engineering. rsc.org The specific length of the alkyl chains in this compound is critical for inducing effective van der Waals forces, which, in conjunction with the sulfur-metal interaction, drives the formation of ordered, crystalline-like monolayers. sigmaaldrich.com Such dithioether molecules can form bridges and loops on surfaces, creating robust architectures for molecular electronics or sensor applications.

Furthermore, the incorporation of long alkyl chains is a known strategy to enhance the performance of organic semiconductors by improving processability and influencing the packing of molecules in the solid state, which is essential for efficient charge transport. In redox-responsive systems, the thioether groups can be oxidized to sulfoxides or sulfones, inducing a significant change in polarity. This transformation can be used to design "smart" materials that change their properties, such as solubility or conformation, in response to an oxidative environment, a feature highly sought after in drug delivery systems and environmental remediation technologies. researchgate.net

Table 1: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Forms ordered layers on noble metal surfaces (e.g., gold, silver) via sulfur-metal bonds. The long chains promote intermolecular packing. rsc.orgresearchgate.net | Surface functionalization, molecular electronics, biosensors, corrosion inhibition. |

| Organic Semiconductors | The long alkyl chains can improve solubility and influence molecular packing, impacting charge carrier mobility. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |

| Redox-Responsive Polymers | Thioether groups can be oxidized, leading to changes in polymer properties (e.g., solubility, self-assembly). researchgate.net | Smart hydrogels, controlled drug delivery systems, chemical sensors. |

| Functional Polymer Additives | Acts as a specialty plasticizer or compatibilizer in polymer blends, leveraging its long hydrocarbon chains. | Modification of mechanical and thermal properties of commercial polymers. |

Future Prospects in Ligand Design for Catalysis and Green Chemistry

The sulfur atoms in this compound possess lone pairs of electrons, making them excellent donors for coordination to transition metal centers. As a bidentate ligand, its long and highly flexible 28-carbon chain allows it to adopt a wide range of coordination geometries and bite angles, which are critical parameters in tuning the reactivity and selectivity of a metal catalyst.

Research has demonstrated the versatility of thioether-containing ligands in a multitude of catalytic transformations. researchgate.net For instance, complexes involving thioether ligands have been successfully employed in polymerization reactions, such as the ring-opening polymerization of cyclic esters, where they exhibit control over the polymer's molecular weight and structure. nih.gov The flexibility of the this compound backbone could be harnessed to create catalysts that can accommodate bulky substrates or facilitate challenging bond activations.

In the realm of green chemistry, catalysis plays a pivotal role in developing sustainable chemical processes. mdpi.com Thioether ligands are being explored for reactions that utilize abundant feedstocks or operate under environmentally benign conditions. acsgcipr.orgnsf.gov The development of catalysts based on this compound could lead to efficient systems for processes like CO2 utilization or biomass conversion. Its long alkyl chains impart high solubility in non-polar, greener solvents, potentially reducing the reliance on hazardous volatile organic compounds.

Table 2: Future Catalytic Applications for this compound-Based Ligands

| Catalytic Process | Potential Role of the Ligand | Green Chemistry Aspect |

|---|---|---|

| Polymerization | Controls catalyst activity and polymer properties (e.g., stereoselectivity) in ring-opening polymerizations. nih.gov | Synthesis of biodegradable polyesters. |

| Cross-Coupling Reactions | Stabilizes metal centers (e.g., Pd, Ni) and modulates reactivity and selectivity. | High efficiency reduces waste; potential for base metal catalysis. |

| Asymmetric Hydrogenation | The flexible backbone could create unique chiral environments when combined with chiral moieties. researchgate.net | Atom-economical synthesis of enantiomerically pure compounds. |

| CO2 Conversion | Forms complexes capable of activating and converting CO2 into valuable chemicals. | Utilization of a greenhouse gas as a C1 feedstock. |

Innovations in Supramolecular Systems Engineering and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, electrostatic forces, and van der Waals forces—to construct complex, ordered architectures from molecular components. sigmaaldrich.com this compound is an ideal candidate for supramolecular engineering due to its combination of directional coordination sites (sulfur atoms) and a long, flexible chain that maximizes van der Waals interactions.

The self-assembly of such long-chain molecules can lead to a variety of fascinating structures. nih.gov In solution, they can form micelles or vesicles. On surfaces, they can generate highly ordered two-dimensional patterns. rsc.org When combined with metal ions, the dithioether units can act as nodes, linking molecules together to form coordination polymers or discrete, cage-like metallacycles. The structure of these assemblies is highly dependent on the coordination geometry of the metal and the conformational freedom of the dithioether ligand. The specific placement of the sulfur atoms within the octacosane (B166375) chain dictates the curvature and size of the resulting supramolecular constructs, allowing for rational design of nano-architectures.

These self-assembled systems have potential applications in areas like molecular encapsulation (host-guest chemistry), sensing, and the creation of porous materials for gas storage or separation. The dynamic nature of the non-covalent bonds allows for the creation of responsive systems that can assemble or disassemble in response to stimuli like temperature, solvents, or the presence of specific chemical guests.

Table 3: Supramolecular Structures and Assembly Principles

| Supramolecular Structure | Driving Force(s) for Assembly | Potential Function |

|---|---|---|

| Metallacycles/Cages | Metal-sulfur coordination, van der Waals interactions. | Molecular recognition, encapsulation, catalysis. |

| Coordination Polymers | Metal-sulfur coordination, intermolecular chain interactions. | Porous materials, sensors, heterogeneous catalysis. |

| Surface-Adsorbed Networks | Sulfur-substrate bonding, van der Waals forces. sigmaaldrich.com | Nanopatterning, molecular electronics. |

| Organogels | Interdigitation of long alkyl chains (van der Waals forces). rsc.org | Stimuli-responsive materials, templates for nanoparticle synthesis. |

Interdisciplinary Research Frontiers Involving Long-Chain Dithioethers

The unique properties of this compound place it at the intersection of chemistry, physics, materials science, and biology, opening up numerous frontiers for interdisciplinary research. nih.gov Its ability to form well-defined interfaces and interact with biological components makes it a molecule of significant interest beyond traditional materials chemistry.

In the field of nanotechnology and molecular electronics , dithiol and dithioether molecules are being investigated as potential "molecular wires" capable of conducting electricity between two electrodes. The long alkyl chain of this compound could serve as an insulating tunnel barrier, allowing for the study of electron transport over long distances, while the sulfur atoms provide the conductive link to metal contacts.

In biomaterials science , surfaces coated with self-assembled monolayers of long-chain molecules can be designed to control protein adsorption and cellular adhesion. The biocompatibility and specific binding properties of surfaces functionalized with dithioethers could be exploited in the development of medical implants, biosensors, and drug delivery platforms. For example, thioether-based micelles have been developed for their oxidation-sensitivity, allowing for targeted drug release in specific cellular environments. researchgate.net

Furthermore, the interface between materials science and geology could explore the use of such molecules as corrosion inhibitors or as agents to modify the wetting properties of mineral surfaces, with applications in the oil and gas industry or environmental remediation.

Table 4: Interdisciplinary Research Opportunities

| Research Field | Application of this compound | Key Scientific Question |

|---|---|---|

| Molecular Electronics | Component of single-molecule junctions. | What is the electron transport mechanism through a long, flexible dithioether molecule? |

| Biomaterials/Biosensors | Functionalization of surfaces to control biological interactions. | How does the surface density and conformation of the molecule affect protein adsorption and cell behavior? |

| Nanomedicine | Building block for stimuli-responsive drug delivery vehicles (e.g., micelles). researchgate.net | Can the oxidation of the thioether groups be triggered by specific biological signals for targeted therapy? |

| Surface Science | Modification of surface properties like friction, wetting, and adhesion. | How does the chain length and flexibility influence the tribological properties of a coated surface? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.